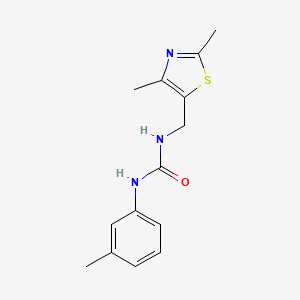

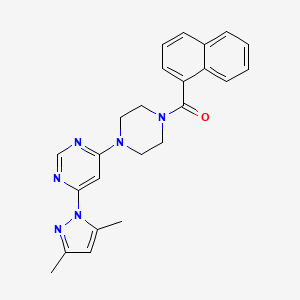

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

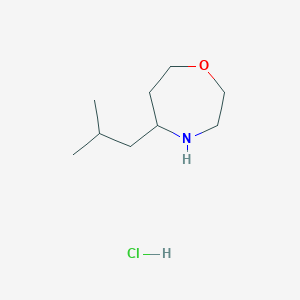

6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a highly potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in the regulation of various cellular processes, including circadian rhythms and cell division. In recent years, 6-fluoro-3-(phenylsulfonyl)-7-piperidin-1-yl-1-propylquinolin-4(1H)-one has gained significant attention in the scientific community due to its potential applications in the field of cancer research and drug development.

Applications De Recherche Scientifique

Optoelectronic Devices

This compound has been used in the synthesis of Tb(III) complexes with organic ligands, which have shown great potential for use in optoelectronic devices . These complexes exhibit strong luminescence, long emission lifetimes, and narrow emission bands . The complex was characterized using various techniques such as UV–visible spectroscopy (UV–Vis), elemental analysis, Fourier-transform infrared spectroscopy (FTIR), thermal studies, mass spectrometry, powder x-ray diffraction studies (PXRD), and photoluminescence (PL) spectroscopy .

Luminescent Materials

The Tb(III) complexes synthesized using this compound have high quantum yield, longer lifetime period, intrinsic quantum yield, and radiative rate . They exhibit green luminescence with a radiative decay rate . These properties make them suitable for use in luminescent materials.

Protodeboronation Catalyst

This compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Anti-Markovnikov Hydromethylation

In combination with a Matteson–CH2–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Synthesis of Bioactive Compounds

The protodeboronation process using this compound has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B . These are bioactive compounds with potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-7-piperidin-1-yl-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-2-11-26-16-22(30(28,29)17-9-5-3-6-10-17)23(27)18-14-19(24)21(15-20(18)26)25-12-7-4-8-13-25/h3,5-6,9-10,14-16H,2,4,7-8,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFRURGVBSKKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)

![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)

![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)

![Benzyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2764138.png)

![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)